![molecular formula C8H8BrN3O B1528801 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole CAS No. 1341608-81-8](/img/structure/B1528801.png)
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Overview
Description
“5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole” is a chemical compound with the CAS Number: 1341608-81-8 . It has a molecular weight of 242.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrN3O/c1-12-5-6 (4-10-12)8-2-7 (3-9)13-11-8/h2,4-5H,3H2,1H3 . This code can be used to generate a 2D structure of the molecule.Scientific Research Applications
Synthesis and Biological Activities
A significant application of this compound is in the synthesis of various biologically active derivatives. For instance, Schiff bases containing pyrazole moieties show substantial analgesic and antioxidant properties. Compounds with similar structures have been synthesized, such as Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, which exhibited notable in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).
Antimicrobial and Antitubercular Activities
Another application is in the development of antimicrobial and antitubercular agents. Compounds with structures incorporating 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole have been evaluated for their antimicrobial activity. For example, a study synthesized coumarin-benzotriazole hybrids, demonstrating promising antimycobacterial activity against M. tuberculosis (Ambekar et al., 2017).
Anticancer Applications
Derivatives of this compound have been explored for anticancer activities. Novel comenic acid derivatives containing isoxazole and isothiazole moieties, for example, showed a synergetic effect when mixed with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).
Novel Synthesis Techniques
In synthetic chemistry, derivatives of this compound are used to develop novel synthesis methods. Research on regioselective halo- and carbodesilylation of trimethylsilyl-1-methylpyrazoles, for instance, contributes to the understanding of electrophilic substitution reactivity in pyrazoles, which is fundamental in organic synthesis (Effenberger & Krebs, 1984).
Antiinvasive and Antimycobacterial Agents
Compounds synthesized using this structure have been tested as antiinvasive agents against solid tumors and as antimycobacterial agents, demonstrating the compound's potential in developing novel therapeutic agents (Parmar, 2003).
properties
IUPAC Name |
5-(bromomethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDBAXBQWPBSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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